molecular formula C8H9NO3 B432556 Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate CAS No. 20845-23-2

Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Cat. No. B432556
CAS RN: 20845-23-2
M. Wt: 167.16g/mol
InChI Key: HQKRJZUSDCFNHF-UHFFFAOYSA-N
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Patent
US07772235B2

Procedure details

The title compound from example 30.1 (4 g, 24 mmol) was dissolved in ethanol and stirred at 78° C. Hydrazine hydrate (5.8 mL, 120 mmol) was added via a syringe and the reaction was stirred for 3 h at 78° C., at which time the starting material was no longer visible by TLC. The reaction mixture (clear solution) was then cooled to room temperature, and diluted with diethyl ether to precipitate the product which was collected by vacuum filtration to yield the title compound as a pale yellow solid (3.13 g, 78%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]([CH3:11])[C:7](=[O:12])[CH:6]=1)=O.O.[NH2:14][NH2:15]>C(O)C.C(OCC)C>[CH3:11][N:8]1[CH:9]=[CH:10][C:5]([C:3]([NH:14][NH2:15])=[O:2])=[CH:6][C:7]1=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1=CC(N(C=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
stirred at 78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 3 h at 78° C., at which time the starting material
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture (clear solution) was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to precipitate the product which
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
CN1C(C=C(C=C1)C(=O)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.